sodium;9H-thioxanthen-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;9H-thioxanthen-9-ide is a compound derived from thioxanthone, which is a sulfur-containing heterocyclic compound. Thioxanthone and its derivatives are known for their photophysical properties and are widely used in various fields, including photochemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;9H-thioxanthen-9-ide typically involves the reaction of thioxanthone with sodium hydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of thioxanthone derivatives, including this compound, often involves large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium;9H-thioxanthen-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioxanthenes, and various substituted thioxanthone derivatives .
Scientific Research Applications
Sodium;9H-thioxanthen-9-ide has several scientific research applications:
Photochemistry: It is used as a photocatalyst in organic reactions due to its high triplet energy and long triplet lifetime.
Material Science: The compound is used in the development of photoinitiators for two-photon polymerization, which is a technique used in 3D printing and microfabrication.
Biological Studies: Thioxanthone derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of sodium;9H-thioxanthen-9-ide involves its ability to absorb light and enter an excited state. In this state, it can participate in various photochemical reactions, acting as a catalyst or initiator. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium;9H-thioxanthen-9-ide include:
Thioxanthone: The parent compound, known for its photophysical properties.
Sulfoxides and Sulfones: Oxidized derivatives of thioxanthone.
Thioxanthenes: Reduced derivatives of thioxanthone.
Uniqueness
This compound is unique due to its sodium ion, which imparts different reactivity and solubility properties compared to other thioxanthone derivatives. This makes it particularly useful in specific photochemical and material science applications .
Properties
CAS No. |
61574-21-8 |
---|---|
Molecular Formula |
C13H9NaS |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
sodium;9H-thioxanthen-9-ide |
InChI |
InChI=1S/C13H9S.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
InChI Key |
PAACNKDAGLFKIV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C2=CC=CC=C2SC3=CC=CC=C31.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.